molecular formula C17H23F3NO5P B3257869 (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester CAS No. 296238-74-9

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester

Cat. No.: B3257869
CAS No.: 296238-74-9
M. Wt: 409.3 g/mol
InChI Key: HVPBKNGELBSKCN-UHFFFAOYSA-N
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Description

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a benzyloxycarbonylamino group, and a phosphonic acid diethyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethylating agents, protecting groups for the amino functionality, and phosphonic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phosphonic acid moiety may participate in specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester stands out due to its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

benzyl N-(2-diethoxyphosphoryl-1,1,1-trifluoropent-4-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3NO5P/c1-4-12-16(17(18,19)20,27(23,25-5-2)26-6-3)21-15(22)24-13-14-10-8-7-9-11-14/h4,7-11H,1,5-6,12-13H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPBKNGELBSKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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